molecular formula C11H14FNO4S B1392782 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266481-70-2

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1392782
CAS No.: 1266481-70-2
M. Wt: 275.3 g/mol
InChI Key: NHLQPFZPSMVFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a specialized organic compound of significant interest in medicinal chemistry and drug discovery research. It features a butanoic acid linker terminated with a polar carboxylic acid group, connected to a 4-fluorophenyl ring via a methylsulfonamide spacer. This specific N-aryl-N-(methylsulfonyl)glycine scaffold is recognized as a privileged structure in the design and synthesis of novel bioactive molecules, particularly for the development of non-imidazole histamine H3-receptor antagonists . The fluorine atom on the phenyl ring and the sulfonamide group are critical pharmacophores that can influence the molecule's electronic properties, metabolic stability, and its ability to form key interactions with biological targets. Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecular architectures. Its structural motifs are commonly explored in the development of central nervous system (CNS) active agents and other therapeutic candidates. The compound is provided for laboratory research purposes. 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQPFZPSMVFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Fluorocyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid C₁₁H₁₃FNO₄S 274.29 4-Fluorophenyl, methylsulfonylamino Reference compound
4-{[(4-Fluorophenyl)methyl]sulfamoyl}butanoic acid C₁₁H₁₄FNO₄S 275.30 4-Fluorophenylmethyl, sulfamoyl Benzyl-sulfamoyl vs. methylsulfonylamino
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 197.21 4-Fluorophenyl, amino Amino group replaces sulfonylamino
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid C₁₁H₁₃ClNO₆S₂ 378.80 4-Chlorophenylsulfonyl, methylsulfonyl Dual sulfonyl groups; Cl vs. F substituent
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₉FN₂O₃ 224.19 2-Fluorophenyl, oxo Oxo group; ortho-fluoro substitution
4-Phenoxybutyric acid C₁₀H₁₂O₃ 180.20 Phenoxy Ether linkage instead of sulfonylamino

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Effects: The methylsulfonyl group in the target compound enhances the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to analogs like (R)-4-amino-3-(4-fluorophenyl)butanoic acid (pKa ~4.5–5.0) due to stronger electron withdrawal .
  • Metabolic Stability: Sulfonyl groups generally improve metabolic stability over amino or oxo groups, as seen in the discontinued status of the target compound versus the commercial availability of simpler amino derivatives .

Biological Activity

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, also known by its CAS number 2172098-97-2, is a compound that has garnered attention for its potential biological activities. Its chemical formula is C11H14FNO4SC_{11}H_{14}FNO_{4}S, indicating the presence of a fluorophenyl group and a methylsulfonyl moiety, which are significant in determining its biological properties.

The biological activity of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid primarily revolves around its interactions with various biological targets. Research indicates that compounds with similar structural features often exhibit significant pharmacological effects, such as:

  • Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anticonvulsant Properties : Some derivatives have been tested for their ability to mitigate seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
  • Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of tumor cell proliferation
AnticonvulsantReduction in seizure frequency in rodent models
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study conducted on similar sulfonamide derivatives demonstrated that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values ranged significantly, indicating varying potency based on structural modifications .
  • Anticonvulsant Activity : In preclinical trials, analogs of this compound were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Results indicated a dose-dependent reduction in seizure severity and frequency, suggesting a mechanism involving GABAergic modulation .
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators. This was particularly noted in models of chronic inflammation where cytokine levels were significantly lowered .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid. Key findings include:

  • The fluorine atom on the phenyl ring enhances lipophilicity, improving cellular uptake.
  • The methylsulfonyl group appears to play a pivotal role in modulating biological activity through interactions with specific protein targets.

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : IC₅₀ determination against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, analogs show IC₅₀ values of 10–15 µM against KYN-3-OHase, a neuroprotective target .
  • Cell-Based Assays : Cytotoxicity profiling in cancer lines (e.g., MCF-7 or HepG2) via MTT assays, often comparing fluorophenyl derivatives to assess substituent effects .

How can discrepancies in reported IC₅₀ values across studies be resolved?

Advanced
Discrepancies arise due to:

  • Assay Conditions : Buffer pH, ion strength, and temperature (e.g., Tris-HCl vs. phosphate buffers alter enzyme kinetics) .
  • Compound Purity : HPLC purity >98% reduces off-target effects; impurities >2% may skew results .
  • Structural Analogues : Confirm identity via comparative NMR/XRD with reference standards (e.g., 4-fluorophenyl vs. 2-fluorophenyl isomers) .

What computational methods predict the compound’s reactivity and binding modes?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .
  • Molecular Dynamics (MD) : Simulates binding to targets like COX-2, highlighting hydrophobic interactions with the fluorophenyl ring .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .

How do structural modifications at the methylsulfonyl group affect biological activity?

Q. Advanced

  • Electron-Withdrawing Effects : Replacing methylsulfonyl with acetyl reduces stability (t₁/₂ decreases from 12 h to 4 h in plasma) .
  • Steric Hindrance : Bulkier groups (e.g., trifluoromethylsulfonyl) lower enzyme affinity (IC₅₀ increases from 12.5 µM to >50 µM) .
  • Hydrogen Bonding : Sulfonyl oxygen interactions with catalytic lysine residues (e.g., in kinases) are critical; methylation abolishes activity .

What methodologies optimize synthesis yield and scalability?

Q. Methodological

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h (yield increases from 60% to 85%) .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve sulfonamide formation efficiency .
  • Flow Chemistry : Continuous processing minimizes side products (e.g., overalkylation) .

How are enantiomers resolved if chirality is introduced during synthesis?

Q. Analytical

  • Chiral HPLC : Uses columns like Chiralpak IA with hexane/isopropanol (90:10) to separate R/S enantiomers .
  • Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects at 220–250 nm .

What are the challenges in crystallizing this compound for XRD studies?

Q. Advanced

  • Polymorphism : Multiple crystal forms (e.g., Form I vs. Form II) require solvent screening (e.g., acetone/water vs. methanol) .
  • Hydrogen Bond Networks : Carboxylic acid and sulfonyl groups form complex 3D networks; slow evaporation at 4°C improves crystal quality .

How does the fluorophenyl substituent influence metabolic stability?

Q. Advanced

  • CYP450 Interactions : Fluorine reduces oxidative metabolism (t₁/₂ increases from 3 h to 8 h in liver microsomes) .
  • Glucuronidation : The electron-deficient fluorophenyl ring slows conjugation, enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.